![molecular formula C16H18O4 B13387885 (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one](/img/structure/B13387885.png)
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one
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Overview
Description
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a benzoyloxy group and a hydroxymethyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve the introduction of the benzoyloxy and hydroxymethyl groups through selective functionalization reactions. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is a bicyclic organic molecule with a complex structure featuring multiple stereocenters and functional groups. It has a unique bicyclic framework derived from a bicyclo[3.3.0]octane core, modified by a benzoyloxy group and a hydroxymethyl group, which contributes to its potential biological activities and applications in medicinal chemistry.
Potential Applications
This compound's applications span various fields, making it significant in both academic research and practical uses. Interaction studies focus on its binding affinity with biological targets, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use. Computational models predict its potential pharmacological effects, indicating it may exhibit antioxidant, anticancer, and antimicrobial activities, making it a candidate for further investigation in drug development.
Specific Activities and Applications
- Antioxidant Activity: Capable of scavenging free radicals and reducing oxidative stress.
- Anticancer Properties: Potentially inhibits tumor growth through apoptosis induction in cancer cell lines.
- Antimicrobial Effects: Shows activity against various pathogenic microorganisms.
- Synthesis: Can be achieved through several methods, requiring careful control of reaction conditions to ensure stereochemical integrity and yield.
- Intermediate in Iloprost Synthesis: It is also used as an intermediate in the synthesis of Iloprost .
Table of Similar Compounds and Activities
Compound Name | Structure Type | Notable Activities |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antimicrobial and anti-inflammatory |
Curcumin | Diarylheptanoid | Antioxidant and anticancer |
Benzyl alcohol | Aromatic alcohol | Antimicrobial |
Mechanism of Action
The mechanism of action of (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one involves its interaction with specific molecular targets. The benzoyloxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S,6S,7R)-7-(tert-Butyldiphenylsilyloxy)-6-vinyl-2-oxabicyclo[3.3.0]octan-3-one: Similar bicyclic structure with different functional groups.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different core structure and biological activity.
Uniqueness
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is unique due to its specific combination of functional groups and stereochemistry
Biological Activity
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is a bicyclic compound known for its potential biological activities. This article summarizes the available research findings regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C16H18O4
- Molecular Weight : 274.312 g/mol
- CAS Number : 74842-93-6
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of hydroxymethyl and benzoyloxy groups is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Singh et al. demonstrated that derivatives of bicyclic compounds showed potent in vitro activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of signaling pathways related to cell survival . Further investigations are needed to elucidate the specific molecular targets involved.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the suppression of NF-kappaB signaling pathways . This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Modulation : By inhibiting NF-kappaB activation, the compound reduces the expression of inflammatory cytokines.
Study 1: Antimicrobial Efficacy
In a study published in the European Journal of Medicinal Chemistry, derivatives of bicyclic compounds were tested against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Study 2: Anticancer Activity
A recent investigation assessed the effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers .
Concentration (µM) | Apoptosis Rate (%) |
---|---|
5 | 15 |
10 | 30 |
20 | 50 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,5S,6S,7R)-7-benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one?
- Methodological Answer : The compound can be synthesized via stereoselective cyclization of precursor lactones. For example, base-mediated transformations (e.g., NaOH) of bicyclic dioxa systems can yield the target structure. Key steps include ring-opening/closure to establish the bicyclo[3.3.0] framework and benzoylation to introduce the 7-benzoyloxy group. Reaction conditions must be optimized to preserve stereochemistry at the 1R,5S,6S,7R positions .
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR analysis is critical for determining spatial relationships between protons. For example, NOE correlations between the tert-butyl group and adjacent hydrogens can confirm the convex/concave face orientation of substituents. Additionally, Mosher ester derivatization (using R/S Mosher acids) followed by 1H-NMR analysis provides enantiomeric purity and absolute configuration validation .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric separation. Mass spectrometry (HRMS) confirms molecular weight, while 13C-NMR and DEPT experiments verify carbon environments. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) under ICH guidelines assess degradation pathways .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the benzoyloxy group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Regular NMR and TLC monitoring over time is advised to detect decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes during synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict stereoselectivity. For example, the axial attack of nucleophiles on bicyclic intermediates under basic conditions may favor the 1R,5S,6S,7R configuration due to steric hindrance from the benzoyloxy group. Kinetic isotope effect (KIE) studies further elucidate rate-determining steps .
Q. How do substituents (e.g., benzoyloxy vs. hydroxymethyl) influence reactivity in ring-opening reactions?
- Methodological Answer : Competitive experiments with isotopic labeling (18O-benzoyloxy) track regioselectivity during acid/base-mediated ring opening. The electron-withdrawing benzoyloxy group increases electrophilicity at C7, directing nucleophilic attack to C6. Hammett plots correlate substituent effects with reaction rates .
Q. What strategies mitigate epimerization during functionalization?
- Methodological Answer : Low-temperature (-78°C) reactions in aprotic solvents (e.g., THF) minimize thermal epimerization. Protecting groups (e.g., TBS for hydroxymethyl) stabilize sensitive stereocenters. Real-time monitoring via in situ IR spectroscopy detects intermediates prone to racemization .
Q. How can computational modeling predict biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to target enzymes like squalene synthetase, leveraging the compound’s bicyclic core as a scaffold. Pharmacophore models align the benzoyloxy group with hydrophobic pockets in enzyme active sites. ADMET predictions (SwissADME) assess bioavailability and toxicity .
Q. What are the challenges in scaling up enantioselective synthesis?
- Methodological Answer : Continuous-flow systems improve heat/mass transfer for exothermic cyclization steps. Chiral catalysts (e.g., Jacobsen’s Co-salen complexes) enhance enantiomeric excess (ee) at scale. Process Analytical Technology (PAT) tools, like ReactIR, optimize reaction parameters dynamically .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) studies identify hydrolysis-prone sites. LC-MS/MS quantifies degradation products (e.g., free benzoic acid). Accelerated oxidative stress tests (H2O2) evaluate robustness for in vivo applications .
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
[1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate |
InChI |
InChI=1S/C16H18O4/c17-9-14-13-8-12(18)6-11(13)7-15(14)20-16(19)10-4-2-1-3-5-10/h1-5,11,13-15,17H,6-9H2 |
InChI Key |
IFCJCYGBDIDFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)CC2C(C1OC(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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